molecular formula C16H19BrN2O3 B1448807 Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate CAS No. 2058322-15-7

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Cat. No. B1448807
CAS RN: 2058322-15-7
M. Wt: 367.24 g/mol
InChI Key: CVPSEXNDSVXXAA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H19BrN2O3 and a molecular weight of 367.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)N1CCC[C@@H]1OC2=C(C=C(C=C2)Br)C#N .

Scientific Research Applications

Enantioselective Synthesis

A significant application of Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is in enantioselective synthesis. The compound serves as a precursor in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method demonstrates a practical and efficient approach to producing chiral pyrrolidine derivatives, which are valuable in medicinal chemistry for their biological activities. The synthesis achieves high yield and enantiomeric excess, indicating its efficiency and precision in producing chiral molecules (Chung et al., 2005).

Structural and Conformational Studies

Crystallographic Analysis

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate also plays a role in structural and conformational studies of organic compounds. Its derivatives are used in crystallographic analyses to understand the conformation and configuration of complex organic molecules. For instance, it's used to analyze the all-cis trisubstituted pyrrolidin-2-one structure, contributing to our understanding of molecular conformations and interactions (Weber et al., 1995).

Advanced Material Synthesis

Material Synthesis

The compound is involved in the synthesis of advanced materials with specific properties. For example, it's used in the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, characterized by X-ray diffraction studies. Such materials can be essential in various applications, including the development of new pharmaceuticals or novel materials with unique properties (Naveen et al., 2007).

Drug Development and Molecular Analysis

Tyk2 Inhibitors Synthesis

The compound finds application in drug development, particularly in synthesizing macrocyclic Tyk2 inhibitors. This highlights its role in creating therapeutic agents targeting specific biological pathways, showcasing the compound's importance in medicinal chemistry (Sasaki et al., 2020).

Applications in Redox Chemistry

Redox Property Analysis

In the field of redox chemistry, derivatives of Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate are used to study the redox properties of novel pyrrolidine derivatives. This helps in understanding the electron transfer processes and can be pivotal in designing antioxidant agents or studying oxidative stress-related biological phenomena (Osipova et al., 2011).

properties

IUPAC Name

tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPSEXNDSVXXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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